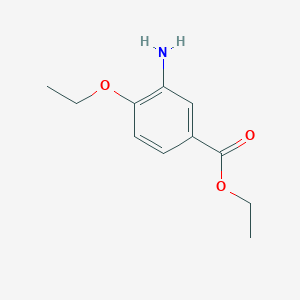

Ethyl 3-amino-4-ethoxybenzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-amino-4-ethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-3-14-10-6-5-8(7-9(10)12)11(13)15-4-2/h5-7H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWDSLKXVGZOKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356547 | |

| Record name | ethyl 3-amino-4-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141238-15-5 | |

| Record name | ethyl 3-amino-4-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-amino-4-ethoxybenzoate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-4-ethoxybenzoate is a substituted aromatic compound of significant interest to the pharmaceutical and chemical synthesis industries. Its unique arrangement of an amino group, an ethoxy group, and an ethyl ester on a benzene ring makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic systems and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, with a focus on its relevance in the field of drug development.

Chemical Structure and Properties

This compound possesses a disubstituted aniline core, with functional groups that dictate its chemical behavior and utility as a synthetic intermediate.

Molecular Structure

The structure of this compound is characterized by a benzene ring substituted with an amino group at position 3, an ethoxy group at position 4, and an ethyl carboxylate group at position 1.

Caption: 2D Structure of this compound

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 141238-15-5 | [1] |

| Molecular Formula | C₁₁H₁₅NO₃ | [1] |

| Molecular Weight | 209.24 g/mol | [1] |

| Appearance | Expected to be a solid | Inferred from isomer |

| LogP | 2.42540 | [1] |

Synthesis of this compound

The most direct and common synthetic route to this compound is through the reduction of its corresponding nitro precursor, Ethyl 4-ethoxy-3-nitrobenzoate. This transformation is a staple in medicinal chemistry for the introduction of an amino group, which can then be further functionalized.

Synthetic Workflow

Caption: General synthesis workflow for this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on well-established procedures for the reduction of aromatic nitro groups to amines.[2][3]

Materials:

-

Ethyl 4-ethoxy-3-nitrobenzoate

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen gas or a hydrogen donor like ammonium formate

-

Celite

Procedure:

-

Dissolution: Dissolve Ethyl 4-ethoxy-3-nitrobenzoate in a suitable solvent (e.g., ethanol or ethyl acetate) in a flask designed for hydrogenation.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation:

-

Using Hydrogen Gas: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure or slightly higher) at room temperature.

-

Using Ammonium Formate: If using a hydrogen donor, add ammonium formate to the reaction mixture and heat to reflux.

-

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Work-up:

-

Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the reaction solvent to ensure all the product is collected.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, its expected spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.

Expected ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two ethyl groups.

-

Aromatic Protons (3H): Three signals in the aromatic region (approx. δ 6.5-7.5 ppm). The protons on the benzene ring will exhibit a specific splitting pattern based on their coupling with each other.

-

Ethoxy Group (5H): A quartet (2H, -OCH₂CH₃) around δ 4.0-4.2 ppm and a triplet (3H, -OCH₂CH₃) around δ 1.3-1.5 ppm.

-

Ethyl Ester Group (5H): A quartet (2H, -COOCH₂CH₃) around δ 4.2-4.4 ppm and a triplet (3H, -COOCH₂CH₃) around δ 1.2-1.4 ppm.

-

Amino Group (2H): A broad singlet for the -NH₂ protons, which may appear over a wide range and can be exchangeable with D₂O.

Expected ¹³C NMR Spectrum

The carbon NMR spectrum will show 11 distinct signals corresponding to the carbon atoms in the molecule.

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 165-170 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (approx. δ 110-150 ppm). The carbons attached to the oxygen and nitrogen atoms will be shifted accordingly.

-

Ethoxy Group Carbons: Two signals, one for the -OCH₂- carbon around δ 60-65 ppm and one for the -CH₃ carbon around δ 14-16 ppm.

-

Ethyl Ester Group Carbons: Two signals, one for the -COOCH₂- carbon around δ 60-65 ppm and one for the -CH₃ carbon around δ 14-16 ppm.

Expected IR Spectrum

The infrared spectrum will provide information about the key functional groups present.

-

N-H Stretching: Two characteristic sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O Stretching: A strong absorption band around 1680-1720 cm⁻¹ for the ester carbonyl group.

-

C-O Stretching: Strong absorptions in the fingerprint region (1000-1300 cm⁻¹) for the C-O bonds of the ester and ether.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Bending: Signals in the 690-900 cm⁻¹ region, indicative of the substitution pattern.

Expected Mass Spectrum

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 209. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) from the ester and cleavage of the ethyl group from the ether.

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is primarily centered around the amino group and the ester functionality, making it a valuable synthon.

Key Reactive Sites

-

The Amino Group: As a nucleophile, the amino group can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a wide range of functional groups.

-

Cyclization Reactions: The amino group can participate in cyclization reactions to form heterocyclic rings, such as benzimidazoles, when reacted with appropriate bifunctional reagents.[3]

-

-

The Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. It can also undergo transesterification or be converted to an amide by reaction with an amine.

Role as a Pharmaceutical Intermediate

Aminobenzoic acid derivatives are crucial intermediates in the synthesis of a wide array of pharmacologically active compounds.[3] The presence of multiple functional groups that can be selectively modified allows for the construction of complex molecular architectures. For instance, compounds with a similar core structure are used in the synthesis of Selective Estrogen Receptor Modulators (SERMs).[4]

Safety, Handling, and Analysis

Safety and Handling

Based on safety data for the isomeric Ethyl 4-amino-3-ethoxybenzoate, the following precautions are recommended:

-

Hazards: May be harmful if swallowed (Acute Toxicity 4, Oral). May cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Handle in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Analytical Methods for Purity Assessment

The purity of this compound can be assessed using standard chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water (with a possible acid modifier like formic acid or trifluoroacetic acid) would be suitable for determining purity and quantifying impurities. UV detection would be appropriate due to the aromatic nature of the compound.

-

Gas Chromatography (GC): For assessing volatile impurities, a GC method with a flame ionization detector (FID) could be employed.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis is readily achievable through standard organic transformations, and its multiple functional groups offer a platform for diverse chemical modifications. A thorough understanding of its chemical properties, reactivity, and analytical characterization is essential for its effective utilization in the synthesis of novel therapeutic agents.

References

-

Organic Syntheses. INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. [Link]

-

MDPI. Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. [Link]

-

The Royal Society of Chemistry. Supporting Information for: A mild and efficient method for the synthesis of esters from aldehydes and alcohols. [Link]

-

Arumugam, N., et al. Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. [Link]

-

LookChem. This compound CAS NO.141238-15-5. [Link]

-

PubChem. Ethyl 3-Amino-4-methylbenzoate. [Link]

-

Oriental Journal of Chemistry. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. [Link]

-

PrepChem. Synthesis of ethyl 4-ethoxybenzoate. [Link]

-

PubChemLite. 2-(diethylamino)this compound. [Link]

- Google Patents. US9169238B2 - Solid pharmaceutical composition.

-

PubChem. Process for the production of cyanogen chloride - Patent US-2672398-A. [Link]

- Google Patents.

-

Scirp.org. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. [Link]

-

Sciencemadness.org. Reduction of 4-nitrobenzoic acid. [Link]

- Google Patents.

-

Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]

-

MDPI. Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects. [Link]

-

PMC - NIH. Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. [Link]

-

ResearchGate. Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters as Key Intermediates in Synthesis of Selective Estrogen Receptor Modulators. [Link]

Sources

- 1. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 2. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 3. Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Ethyl 3-amino-4-ethoxybenzoate: Pathways, Protocols, and Mechanistic Insights

This guide provides a comprehensive technical overview of the synthetic pathways for Ethyl 3-amino-4-ethoxybenzoate, a key intermediate in the development of various pharmaceutical compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical transformations, offering detailed experimental protocols, mechanistic discussions, and comparative analyses of synthetic strategies.

Introduction: The Significance of this compound

This compound is a substituted aniline derivative of significant interest in medicinal chemistry. Its structural motifs, featuring an amino group ortho to an ethoxy substituent and a para-disposed ethyl ester, make it a versatile building block for the synthesis of a range of heterocyclic compounds and other complex organic molecules with potential therapeutic applications. The precise arrangement of these functional groups allows for selective chemical modifications, enabling the construction of targeted molecular architectures.

The Predominant Synthetic Pathway: A Three-Step Approach

The most common and logically sound approach to the synthesis of this compound initiates from the commercially available 4-ethoxybenzoic acid. This pathway involves three key transformations: esterification, regioselective nitration, and subsequent reduction of the nitro group.

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-amino-4-ethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-4-ethoxybenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. As an analogue of benzocaine, a widely used local anesthetic, understanding its structural features is paramount for predicting its chemical behavior and biological activity.[1][2] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure of such compounds. This guide will delve into the predicted spectroscopic data for this compound, offering a detailed interpretation of the expected spectral features.

Predicted Spectroscopic Data

The following sections detail the anticipated ¹H NMR, ¹³C NMR, IR, and MS data for this compound. These predictions are based on the analysis of substituent effects and a comparative study of related molecules, including Ethyl 3-aminobenzoate, Ethyl 4-ethoxybenzoate, and Benzocaine (Ethyl 4-aminobenzoate).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for each unique proton environment. The aromatic region is particularly informative, revealing the substitution pattern on the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~7.6 | d | ~2.0 | 1H |

| H-5 | ~6.8 | d | ~8.5 | 1H |

| H-6 | ~7.5 | dd | ~8.5, 2.0 | 1H |

| -OCH₂CH₃ (ester) | ~4.3 | q | ~7.1 | 2H |

| -OCH₂CH₃ (ether) | ~4.1 | q | ~7.0 | 2H |

| -NH₂ | ~4.0 | br s | - | 2H |

| -OCH₂CH₃ (ester) | ~1.3 | t | ~7.1 | 3H |

| -OCH₂CH₃ (ether) | ~1.4 | t | ~7.0 | 3H |

Rationale for Predictions: The chemical shifts are estimated based on the principle of additivity of substituent effects on the benzene ring. The electron-donating amino (-NH₂) and ethoxy (-OCH₂CH₃) groups will shield the aromatic protons, causing them to appear at relatively higher fields (lower ppm) compared to unsubstituted benzene. The electron-withdrawing ethyl carboxylate group (-COOCH₂CH₃) will deshield the ortho and para protons. The predicted splitting patterns (multiplicities) are based on the expected spin-spin coupling between adjacent non-equivalent protons.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~166 |

| C-4 | ~148 |

| C-3 | ~139 |

| C-1 | ~123 |

| C-6 | ~118 |

| C-2 | ~115 |

| C-5 | ~113 |

| -OCH₂CH₃ (ester) | ~61 |

| -OCH₂CH₃ (ether) | ~64 |

| -OCH₂CH₃ (ester) | ~14 |

| -OCH₂CH₃ (ether) | ~15 |

Rationale for Predictions: The chemical shifts are estimated by considering the electronic effects of the substituents. The carbonyl carbon of the ester group is expected to be the most deshielded. The aromatic carbons attached to the electron-donating amino and ethoxy groups will be shielded and appear at higher fields, while the carbon attached to the electron-withdrawing ester group will be deshielded. Data from similar compounds like Ethyl 3-aminobenzoate supports these estimations.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3400-3200 | Medium, two bands |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=O stretch (ester) | ~1700 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium |

| C-N stretch (amine) | 1350-1250 | Medium |

| C-O stretch (ester & ether) | 1300-1000 | Strong |

Rationale for Predictions: The presence of a primary amine will give rise to two N-H stretching bands. The strong absorption around 1700 cm⁻¹ is characteristic of the ester carbonyl group. The C-O stretching region will likely show multiple strong bands due to the ester and ether linkages. The fingerprint region (below 1000 cm⁻¹) will contain complex vibrations characteristic of the overall molecular structure.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₁H₁₅NO₃) is 209.24 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 209.

-

Major Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃) from the ester: [M - 45]⁺, resulting in a peak at m/z = 164.

-

Loss of the ethyl group (-CH₂CH₃) from the ester: [M - 29]⁺, resulting in a peak at m/z = 180.

-

Loss of the entire ester group (-COOCH₂CH₃): [M - 73]⁺, resulting in a peak at m/z = 136.

-

Cleavage of the ether ethyl group: [M - 29]⁺, resulting in a peak at m/z = 180.

-

Rationale for Predictions: The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral fragments. The loss of the ethoxy radical from the ester is a common fragmentation pathway for ethyl benzoates. The structure of the resulting fragment ions can often be rationalized through established fragmentation mechanisms.

Experimental Protocols

To obtain the actual spectroscopic data for this compound, the following general protocols can be employed.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan before scanning the sample.

MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds and will likely produce a rich fragmentation pattern. Electrospray Ionization (ESI) is suitable for less volatile compounds and often results in a prominent molecular ion peak.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By leveraging established principles and data from analogous compounds, researchers can gain valuable insights into the expected NMR, IR, and MS data. The provided protocols and workflow diagrams serve as a practical resource for the experimental characterization of this and related molecules, ultimately facilitating advancements in drug discovery and materials science. It is the author's hope that this guide will serve as a valuable starting point for any scientist working with this compound, and that future experimental work will further refine the data presented herein.

References

- Vertex AI Search. (2024). Spectroscopic Analysis of Benzocaine Using 1H NMR, 13C NMR, MS, and IR Spectroscopy. PhD writing service.

- The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides.

- The Royal Society of Chemistry. (n.d.).

- The Royal Society of Chemistry. (2009). Supporting Material (ESI)

- Journal of the American Chemical Society. (n.d.). Protomers of Benzocaine: Solvent and Permittivity Dependence.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898).

- ChemicalBook. (n.d.).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).

- J. Synth. Chem. (2023). Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable N.

- ChemicalBook. (n.d.). ETHYL 3-AMINO-4-(METHYLAMINO)

- PMC - NIH. (2018). The Analysis of the Physicochemical Properties of Benzocaine Polymorphs.

- MDPI. (n.d.). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)

- ChemicalBook. (n.d.).

- ResearchGate. (2018).

- Oriental Journal of Chemistry. (n.d.).

- PrepChem.com. (n.d.).

- NIST WebBook. (n.d.). Benzoic acid, 3-amino-, ethyl ester.

- NIST WebBook. (n.d.).

- PubChem - NIH. (n.d.).

- Sigma-Aldrich. (n.d.).

- Shimadzu Chemistry & Diagnostics. (n.d.). [13C6]-Ethyl 4-amino-3-methoxybenzoate | 73368-41-9 unlabeled | Building blocks.

- SpectraBase. (n.d.). 4-Aminobenzoic acid, N-ethoxycarbonyl-, ethyl ester - Optional[1H NMR] - Spectrum.

- Sigma-Aldrich. (n.d.).

- PubChem. (n.d.).

- PubChem. (n.d.).

- PubChem. (n.d.).

- mzCloud. (2018).

Sources

An In-Depth Technical Guide to the Physical and Solubility Properties of Ethyl 3-amino-4-ethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-4-ethoxybenzoate, a substituted benzoate ester, is a compound of interest in organic synthesis and pharmaceutical research. Its unique structural features, comprising an amino group and an ethoxy substituent on the benzene ring, impart specific physicochemical characteristics that are crucial for its application in drug design and development. Understanding the physical properties and solubility profile of this molecule is paramount for its effective handling, formulation, and biological evaluation. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for their determination.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 141238-15-5[1][2] |

| Molecular Formula | C₁₁H₁₅NO₃[1][2] |

| Molecular Weight | 209.24 g/mol [1][2] |

| Canonical SMILES | CCOC(=O)C1=CC(N)=C(C=C1)OCC |

| InChI Key | WKWDSLKXVGZOKZ-UHFFFAOYSA-N[1] |

Physical and Chemical Properties

A thorough understanding of the physical state, thermal behavior, and other intrinsic properties of a compound is fundamental for its application in a laboratory setting. While experimentally determined data for this compound is not extensively published, the following table summarizes the available information and predicted values based on its chemical structure.

| Property | Value/Description | Source |

| Appearance | Ambiguous; listed as "ask" or "Clear solution" by some suppliers. Likely a solid at room temperature based on structurally similar compounds. | [3] |

| Melting Point | Not explicitly available in searched literature. | |

| Boiling Point | Not explicitly available in searched literature. | |

| Density | Not explicitly available in searched literature. | |

| LogP (Octanol-Water Partition Coefficient) | 2.42540 | [3] |

| Polar Surface Area (PSA) | 61.55 Ų | [3] |

Expert Insight: The LogP value of 2.43 suggests that this compound has a moderate degree of lipophilicity. This property is a critical determinant of a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). A balanced LogP is often sought in drug candidates to ensure sufficient membrane permeability for absorption and distribution, without excessive accumulation in fatty tissues. The polar surface area (PSA) of 61.55 Ų is also within a range typically associated with good cell membrane permeability.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter for its use in chemical reactions, purifications, and formulation development. No specific experimental solubility data for this compound was found in the public domain. However, based on its chemical structure, a qualitative solubility profile can be predicted.

Principle of "Like Dissolves Like":

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute and solvent molecules. Polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.

This compound possesses both polar and nonpolar characteristics:

-

Polar functionalities: The amino group (-NH₂) and the ester group (-COO-) can participate in hydrogen bonding and dipole-dipole interactions.

-

Nonpolar functionalities: The ethyl groups and the benzene ring contribute to the molecule's nonpolar character.

Predicted Solubility:

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | Highly Polar | Sparingly soluble to insoluble | The presence of the nonpolar benzene ring and ethyl groups is expected to limit its solubility in water, despite the presence of polar amino and ester groups. |

| Ethanol | Polar Protic | Soluble | Ethanol can act as both a hydrogen bond donor and acceptor, and its alkyl chain can interact with the nonpolar regions of the molecule. |

| Methanol | Polar Protic | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of solvating both the polar and nonpolar parts of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent that is effective at dissolving a wide range of organic compounds. |

| Acetone | Polar Aprotic | Soluble | Acetone's polarity and its ability to accept hydrogen bonds suggest good solubility for this compound. |

| Dichloromethane | Nonpolar | Soluble | The nonpolar character of the benzene ring and ethyl groups should facilitate dissolution in nonpolar organic solvents like dichloromethane. |

| Hexane | Nonpolar | Sparingly soluble to insoluble | The polar amino and ester groups will likely hinder solubility in highly nonpolar aliphatic solvents like hexane. |

Experimental Protocols

To provide a practical framework for researchers, this section outlines standardized, step-by-step methodologies for determining the key physical and solubility properties of this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample of this compound is finely powdered and completely dry.

-

Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating and Observation:

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Carefully observe the sample. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).

-

-

Reporting: The melting point is reported as a range from the onset to the completion of melting.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Capillary Melting Point Determination.

Qualitative Solubility Determination

This protocol provides a systematic approach to assess the solubility of this compound in various solvents.

Methodology:

-

Sample Preparation: Weigh approximately 10 mg of this compound into a series of clean, dry test tubes.

-

Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, DMSO, acetone, dichloromethane, hexane).

-

Mixing: Vigorously agitate each test tube for 30-60 seconds using a vortex mixer or by flicking the tube.

-

Observation:

-

Visually inspect each tube for the presence of undissolved solid.

-

If the solid has completely disappeared, the compound is considered soluble .

-

If some solid remains, the compound is sparingly soluble .

-

If the solid appears largely unchanged, the compound is insoluble .

-

-

Reporting: Record the solubility of the compound in each solvent at room temperature.

Diagram of Solubility Testing Workflow:

Caption: Workflow for Qualitative Solubility Assessment.

Conclusion

This technical guide has synthesized the available information on the physical and solubility properties of this compound. While a comprehensive experimental dataset is not yet available in the public domain, the provided information on its chemical identity, predicted properties, and standardized experimental protocols offers a valuable resource for researchers. The moderate lipophilicity and polar surface area suggest that this compound may possess favorable characteristics for biological applications, warranting further investigation into its physicochemical and pharmacological profiles. The outlined experimental methodologies provide a clear path for the validation and expansion of the data presented herein.

References

Sources

The Strategic Utility of Ethyl 3-Amino-4-ethoxybenzoate Derivatives in Modern Drug Discovery: A Technical Guide

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that serve as keystones for diverse and potent therapeutic agents is perpetual. Ethyl 3-amino-4-ethoxybenzoate, a substituted aminobenzoic acid ester, represents one such scaffold of significant, yet not fully exploited, potential. Its unique arrangement of an amino group, an ethoxy group, and an ethyl ester on a benzene ring provides a rich platform for chemical modification. The vicinal amino and ethoxy groups, in particular, offer a unique electronic and steric environment that can be leveraged for synthesizing a variety of heterocyclic systems and other complex molecules. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of the potential research applications of this compound derivatives, grounded in established synthetic methodologies and pharmacological principles. While direct literature on the extensive applications of this specific scaffold is emerging, we will draw logical and scientifically sound parallels from closely related aminobenzoic acid derivatives to illuminate its potential.

The Core Scaffold: Synthesis and Chemical Personality of this compound

The strategic value of any molecular scaffold begins with its accessibility. This compound is readily synthesized from commercially available starting materials. A common and efficient route involves the nitration of a suitable precursor followed by reduction. For instance, a plausible synthetic pathway, analogous to the synthesis of similar aminobenzoates, would start with ethyl 4-ethoxybenzoate. Nitration at the 3-position, ortho to the activating ethoxy group, would yield ethyl 4-ethoxy-3-nitrobenzoate. Subsequent reduction of the nitro group to an amine, often achieved through catalytic hydrogenation (e.g., using Pd/C and H2 gas) or chemical reduction (e.g., with SnCl2 or sodium dithionite), would afford the target molecule, this compound.[1]

The chemical reactivity of this scaffold is primarily dictated by the nucleophilic character of the 3-amino group and the ester functionality. The amino group can readily undergo a variety of reactions, including acylation, alkylation, and diazotization, making it a versatile handle for introducing diverse substituents. Furthermore, the ortho-relationship between the amino and ethoxy groups can be exploited in cyclization reactions to form various heterocyclic systems.

Key Research Applications and Methodologies

The true potential of this compound lies in the diverse functionalities that can be introduced to its core structure, leading to derivatives with a wide spectrum of potential biological activities. Based on the established pharmacology of related aminobenzoate derivatives, two key areas of application stand out: the synthesis of bioactive heterocyclic compounds and the development of kinase inhibitors.

Synthesis of Bioactive Heterocyclic Derivatives

The ortho-diamine-like arrangement that can be generated from the 3-amino-4-ethoxybenzoate scaffold is a well-established precursor for the synthesis of various pharmacologically important heterocyclic compounds, most notably benzimidazoles.[2]

Benzimidazoles are a privileged scaffold in medicinal chemistry, found in a wide range of clinically used drugs with activities including antiulcer (e.g., omeprazole), anthelmintic (e.g., albendazole), and anticancer (e.g., veliparib). The synthesis of novel benzimidazole derivatives is a highly active area of research.

A general and robust method for the synthesis of benzimidazole derivatives from this compound would involve a two-step process:

-

Introduction of a second amino group: The 4-ethoxy group can be converted to a hydroxyl group via ether cleavage, and subsequently, this can be used to introduce a second amino functionality. A more direct, albeit potentially challenging, approach could involve nucleophilic aromatic substitution if a suitable leaving group is present at the 4-position. A more practical approach, drawing from the synthesis of related compounds like ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate, involves starting with a precursor that already contains a modifiable group at the 4-position, which can be converted to an amino group.[2]

-

Cyclization with an aldehyde or carboxylic acid: Once the ortho-diamine derivative is obtained, condensation with a wide variety of aldehydes or carboxylic acids (or their derivatives) will lead to the formation of the benzimidazole ring. This cyclization is often promoted by acidic or thermal conditions.

Caption: Proposed workflow for the synthesis of benzimidazole derivatives.

The following is a generalized, representative protocol based on established methods for benzimidazole synthesis:

-

Step 1: Synthesis of the ortho-diamine intermediate. (This step is hypothetical and would require specific development). To a solution of the ortho-diamine precursor (1 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the desired aldehyde (1.1 eq).

-

Step 2: Cyclization. Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Step 3: Work-up and Purification. Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with a cold solvent. If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

-

Step 4: Characterization. Confirm the structure of the synthesized benzimidazole derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Development of Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The aminobenzoate scaffold is present in several known kinase inhibitors. For instance, derivatives of 4-amino-3-chloro benzoate ester have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[4]

The ATP-binding site of kinases offers a well-defined pocket for the design of competitive inhibitors. The this compound scaffold can be elaborated with functionalities that mimic the hydrogen bonding and hydrophobic interactions of ATP, leading to potent and selective inhibition. The 3-amino group is a key attachment point for moieties that can extend into the kinase hinge region, a critical area for inhibitor binding.

A common strategy for developing kinase inhibitors involves the synthesis of an amide library by coupling the core scaffold with a variety of carboxylic acids.

Caption: Workflow for the synthesis and screening of potential kinase inhibitors.

A. Synthesis of Amide Derivatives:

-

Step 1: Activation of Carboxylic Acid. To a solution of the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-20 minutes.

-

Step 2: Amide Bond Formation. Add a solution of this compound (1.0 eq) in the same solvent to the activated carboxylic acid mixture. Continue stirring at room temperature for 12-24 hours.

-

Step 3: Work-up and Purification. Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude amide by column chromatography or recrystallization.

-

Step 4: Characterization. Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

B. In Vitro Kinase Inhibition Assay (General Protocol):

-

Step 1: Reagents and Plate Preparation. Prepare a solution of the purified test compound in DMSO. In a 96-well plate, add the kinase, a suitable substrate, and ATP.

-

Step 2: Incubation. Add the test compound at various concentrations to the wells. Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Step 3: Detection. Stop the reaction and measure the kinase activity. This can be done using various methods, such as monitoring the phosphorylation of the substrate via a phosphospecific antibody in an ELISA-based assay or using a luminescence-based assay that measures the amount of ATP remaining.

-

Step 4: Data Analysis. Calculate the percentage of kinase inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.

| Derivative Class | Target | Reported IC50 Values for Analogous Compounds |

| Benzohydrazide derivatives | MARK4 | 27.39 µM - 61.50 µM[3] |

| 4-amino-3-chloro benzoate derivatives | EGFR | Varies with substitution |

| 3-aminoindazole derivatives | BCR-ABL | <0.5 nM - 9 nM[5] |

Note: The IC50 values in the table are for analogous compound classes and serve as a reference for the potential potency that could be achieved with this compound derivatives.

Future Directions and Emerging Applications

Beyond the well-trodden paths of heterocyclic synthesis and kinase inhibition, the unique electronic properties of the this compound scaffold may open doors to other exciting research avenues.

-

Materials Science: The ability of aminobenzoate derivatives to form ordered structures through hydrogen bonding could be explored for the development of novel organogels or liquid crystals.

-

Antimicrobial Agents: The core scaffold can be derivatized to mimic the structures of known antibacterial or antifungal agents. The synthesis of Schiff bases and other heterocyclic derivatives from aminobenzoates has shown promise in this area.[6]

-

Probe Development: The scaffold can be functionalized with fluorescent tags or other reporter groups to create chemical probes for studying biological systems.

Conclusion: A Call to Exploration

This compound is more than just a chemical intermediate; it is a launchpad for innovation in drug discovery and materials science. Its synthetic tractability and the diverse chemical space accessible from its derivatives make it an attractive starting point for research campaigns targeting a multitude of biological targets. While this guide has outlined some of the most promising avenues for exploration based on sound chemical principles and analogies to related structures, the full potential of this versatile scaffold remains to be unlocked. It is our hope that this technical overview will inspire and equip researchers to embark on this exciting journey of discovery.

References

-

López-Naranjo, J. I., Martínez-Pérez, J. J., Ledesma-Nova, J. I., & Arrieta-López, M. A. (2024). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Molbank, 2024(1), M1829. [Link]

-

Al-Jubouri, H. H. R., & Al-Masoudi, W. A. M. (2021). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Oriental Journal of Chemistry, 37(5), 1184–1191. [Link]

-

Batuev, R. V., Lipin, D. V., Shadrin, V. M., Rubtsov, A. E., & Shipilovskikh, S. A. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl) amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoate. AIP Conference Proceedings, 2390(1), 020007. [Link]

-

PrepChem. (n.d.). Synthesis of ethyl 4-ethoxybenzoate. Retrieved from [Link]

-

LookChem. (n.d.). This compound CAS NO.141238-15-5. Retrieved from [Link]

-

Organic Syntheses. (n.d.). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Retrieved from [Link]

-

Elkamhawy, A., Lee, J. H., Park, J. E., Paik, S., Hassan, A. H. E., Roh, E. J., & Lee, K. T. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. [Link]

-

Behalo, M. S., & Aly, A. A. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry, 2(3), 295-299. [Link]

-

PubChem. (n.d.). 2-(diethylamino)this compound. Retrieved from [Link]

-

Abd Al Rahim, N. A., Mahmood, A. A. R., Tahtamouni, L. H., AlSakhen, M. F., Yasin, S. R., & Saleh, A. M. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(1), 35–56. [Link]

-

Gaikwad, S. B., & Pande, V. V. (2021). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. World Journal of Pharmaceutical Research, 10(13), 1163-1171. [Link]

-

Arumugam, N., Abdul Rahim, A. S., Abd Hamid, S., Rosli, M. M., & Fun, H. K. (2011). Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2874. [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved from [Link]

-

Elkamhawy, A., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]

-

Khan, N. S., Khan, P., Inam, A., Ahmad, K., Yousuf, M., Islam, A., Ali, S., Azam, A., Husain, M., & Hassan, M. I. (2020). Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. RSC Advances, 10(35), 20836–20847. [Link]

-

Elkamhawy, A., et al. (2023). Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. [Link]

-

PubChem. (n.d.). Methyl 4-amino-3-methoxybenzoate. Retrieved from [Link]

Sources

- 1. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]

- 2. Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate – Oriental Journal of Chemistry [orientjchem.org]

The Evolving Legacy of Substituted Aminobenzoates: From Local Anesthesia to Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted aminobenzoates, a versatile class of organic compounds, have carved a significant niche in the annals of medicinal chemistry and materials science. From their serendipitous discovery as alternatives to cocaine for local anesthesia to their current, rationally designed applications in oncology and infectious diseases, their journey reflects the evolution of drug discovery itself. This technical guide provides a comprehensive overview of the historical background, pivotal discoveries, and the ever-expanding therapeutic landscape of substituted aminobenzoates. We will delve into the fundamental structure-activity relationships that govern their diverse biological effects, provide detailed protocols for their synthesis and characterization, and explore their mechanisms of action across various applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents and functional materials based on the aminobenzoate scaffold.

A Serendipitous Beginning: The Quest for Safer Local Anesthetics

The story of substituted aminobenzoates is inextricably linked to the search for a safe and effective local anesthetic in the late 19th and early 20th centuries. Cocaine, the first effective local anesthetic, had revolutionized surgery and dentistry since its introduction into clinical practice by Austrian ophthalmologist Karl Koller in 1884.[1][2] However, its significant drawbacks, including high toxicity, addictive properties, and unstable aqueous solutions, spurred a fervent search for a synthetic substitute.[1][2][3]

The Rise of Procaine (Novocain): A Paradigm of Rational Drug Design

The breakthrough came in 1905 when German chemist Alfred Einhorn synthesized procaine, which he patented under the trade name Novocain.[4][5][6] Einhorn's work is a classic example of early rational drug design. He systematically modified the structure of cocaine, aiming to retain its anesthetic properties while eliminating its undesirable central nervous system effects and toxicity.[7] Procaine, an ester of para-aminobenzoic acid (PABA) and diethylaminoethanol, emerged as a significantly safer and non-addictive alternative.[7][8]

The key structural differences between cocaine and procaine underpin their distinct pharmacological profiles:

| Feature | Cocaine | Procaine (Novocain) |

| Chemical Class | Naturally occurring tropane alkaloid | Synthetic amino ester |

| Core Structure | Ecgonine | Para-aminobenzoic acid (PABA) |

| Addiction Potential | High (CNS stimulant) | None (no psychoactive effects) |

| Toxicity | High | Low (though allergies are possible) |

| Metabolism | Liver (slow) | Plasma esterases (rapid) |

Table 1: A comparative overview of Cocaine and Procaine.[7]

The introduction of Novocain, particularly in combination with epinephrine to prolong its local effects, transformed medical and dental procedures, making them more humane and accessible.[8][9]

Early Progenitors: Benzocaine and the Orthoforms

Prior to the advent of procaine, other substituted aminobenzoates had been synthesized and explored for their anesthetic potential. Benzocaine, the ethyl ester of PABA, was first synthesized in 1890 and demonstrated a local anesthetic effect.[2] However, its poor water solubility limited its application to topical use.[2] Similarly, orthoform and new orthoform, while potent, were also not water-soluble and could not be used for injection.[2] These early explorations, despite their limitations, were crucial in establishing the p-aminobenzoate structure as a key pharmacophore for local anesthesia.[2][10]

Caption: A timeline of key discoveries in aminobenzoate-related local anesthetics.

The Aminobenzoate Scaffold: A Versatile Platform for Drug Discovery

The discovery of procaine unlocked the vast potential of the substituted aminobenzoate scaffold.[2][10] The aromatic ring, the amino group, and the carboxyl group offer multiple points for chemical modification, leading to a diverse array of pharmacological activities.[11][12]

Structure-Activity Relationships (SAR)

The biological activity of substituted aminobenzoates is intricately linked to their chemical structure. Key SAR principles have been elucidated over decades of research:

-

The Aromatic Ring: The nature and position of substituents on the benzene ring significantly influence activity. Electron-donating groups (e.g., alkoxy, amino) in the ortho or para positions relative to the carboxyl group generally enhance the anesthetic potency of ester-type local anesthetics.[13]

-

The Amino Group: The amino group is crucial for the water solubility of these compounds, allowing for the formation of hydrochloride salts for clinical use.[7] For many biological activities, a primary or secondary amine is essential for interaction with the target receptor or enzyme.

-

The Carboxyl Group: Esterification or amidation of the carboxyl group is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of aminobenzoate derivatives. The nature of the ester or amide side chain influences the compound's lipophilicity, duration of action, and metabolism.[13]

Caption: Key structural components of substituted aminobenzoates and their influence on biological activity.

Beyond Anesthesia: Expanding Therapeutic Horizons

While their initial success was in local anesthesia, the therapeutic applications of substituted aminobenzoates have expanded significantly, demonstrating their versatility as privileged scaffolds in drug discovery.[1][11]

Antimicrobial Agents

Para-aminobenzoic acid (PABA) is an essential nutrient for many bacteria, serving as a precursor in the synthesis of folic acid.[12] This metabolic pathway has been a successful target for antimicrobial agents. Sulfonamides, which are structural analogs of PABA, act as competitive inhibitors of dihydropteroate synthase, a key enzyme in bacterial folate synthesis.[12]

Furthermore, novel substituted aminobenzoate derivatives are being developed with direct antimicrobial properties. These compounds often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5][9]

| Compound Class | Mechanism of Action | Target Organisms |

| Sulfonamides | Competitive inhibition of dihydropteroate synthase | Bacteria |

| PABA-hydrazone hybrids | Multiple potential targets | Bacteria (including P. aeruginosa) |

| 2-Aminobenzothiazoles | Varied, including enzyme inhibition | Bacteria and Fungi |

Table 2: Antimicrobial activity of selected substituted aminobenzoate derivatives.

Anticancer Therapeutics

The aminobenzoate scaffold has also emerged as a promising framework for the development of anticancer agents.[8][11] Derivatives of 2-aminobenzothiazole, in particular, have shown significant antiproliferative activity against various cancer cell lines.[3][14] Their mechanisms of action are often multifactorial and can involve the inhibition of key signaling pathways implicated in cancer progression, such as those involving protein kinases.[3]

Sunscreens and Photoprotection

Para-aminobenzoic acid (PABA) and its ester derivatives were among the first commercially successful UVB filters used in sunscreens.[15] Their mechanism of action involves the absorption of high-energy UVB radiation and its dissipation as heat, thereby preventing it from damaging skin cells.[12] However, concerns over skin sensitization and potential endocrine-disrupting effects have led to a decline in the use of PABA itself in sunscreens, with more stable and less irritating derivatives taking its place.[15][16]

Experimental Protocols: Synthesis and Characterization

The synthesis of substituted aminobenzoates can be achieved through various well-established organic chemistry reactions. The following protocols provide detailed, step-by-step methodologies for the synthesis of two key examples: procaine and a generic 2-aminobenzothiazole derivative.

Synthesis of Procaine Hydrochloride

This two-step synthesis involves the esterification of 4-nitrobenzoic acid followed by the reduction of the nitro group.

Step 1: Synthesis of 2-(Diethylamino)ethyl 4-nitrobenzoate

-

To a solution of 4-nitrobenzoic acid (10.0 g, 59.8 mmol) in toluene (100 mL), add thionyl chloride (10.8 mL, 149.5 mmol) and a catalytic amount of dimethylformamide (DMF, 0.5 mL).

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

-

Dissolve the resulting 4-nitrobenzoyl chloride in dry dichloromethane (DCM, 100 mL) and cool to 0 °C.

-

Slowly add a solution of 2-(diethylamino)ethanol (7.7 g, 65.8 mmol) and triethylamine (9.1 mL, 65.8 mmol) in DCM (50 mL).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

Step 2: Synthesis of Procaine Hydrochloride

-

Dissolve the crude 2-(diethylamino)ethyl 4-nitrobenzoate from the previous step in ethanol (150 mL).

-

Add 10% palladium on carbon (Pd/C, 0.5 g) to the solution.

-

Hydrogenate the mixture at 50 psi of hydrogen gas in a Parr shaker for 4 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the resulting oil in diethyl ether (100 mL) and add a solution of hydrochloric acid in ethanol (2 M) dropwise until precipitation is complete.

-

Filter the white precipitate, wash with cold diethyl ether, and dry under vacuum to yield procaine hydrochloride.

General Synthesis of 2-Aminobenzothiazole Derivatives

This method involves the cyclization of a substituted aniline with potassium thiocyanate in the presence of bromine.

-

Dissolve the substituted aniline (10 mmol) and potassium thiocyanate (30 mmol) in glacial acetic acid (50 mL).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (10 mmol) in glacial acetic acid (10 mL) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into ice-water (200 mL) and neutralize with concentrated ammonium hydroxide solution.

-

Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminobenzothiazole derivative.

Caption: A generalized workflow for the synthesis and characterization of substituted aminobenzoates.

Analytical Characterization

The structural elucidation and purity assessment of synthesized substituted aminobenzoates are typically performed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms. For example, in the 1H NMR spectrum of a para-substituted aminobenzoate, the aromatic protons typically appear as two distinct doublets.[13][17]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Characteristic absorption bands for the N-H stretch of the amino group (around 3300-3500 cm-1), the C=O stretch of the ester or carboxyl group (around 1680-1750 cm-1), and the C-N and C-O stretching vibrations can be observed.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the molecular formula and structural features.

Conclusion and Future Perspectives

The journey of substituted aminobenzoates, from their origins as a safer alternative to cocaine to their current status as a versatile scaffold in drug discovery, is a testament to the power of medicinal chemistry. The continuous exploration of their structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. As our understanding of the molecular basis of diseases deepens, the rational design of substituted aminobenzoates targeting specific biological pathways holds immense promise for addressing unmet medical needs in areas such as oncology, infectious diseases, and neurodegenerative disorders. The rich history and the ongoing research into this remarkable class of compounds ensure that their legacy will continue to evolve and impact human health for years to come.

References

- From Cocaine to Novocain: The Development of Safer Local Anesthesia. (n.d.). Google Vertex AI Search.

- Ruetsch, Y. A., Böni, T., & Borgeat, A. (2001). From cocaine to ropivacaine: the history of local anesthetic drugs. Current topics in medicinal chemistry, 1(3), 175–182.

- Alfred Einhorn. (n.d.). In Wikipedia.

- The Pivotal Role of Substituted Aminobenzoates in Modern Drug Discovery: Applications and Protocols. (n.d.). Benchchem.

- Synthesis and biological activities of local anesthetics. (2019). PMC.

- Introduction of the First Injectable Anesthetic. (n.d.). EBSCO Research Starters.

- Novocain. (n.d.). Wood Library-Museum of Anesthesiology.

- Nathan, J., Asadourian, L., & Erlich, M. A. (2016). A Brief History of Local Anesthesia. International Journal of Head and Neck Surgery, 7(1), 29–32.

- A Comparative Guide to the Structural Confirmation of 4-Amino-2-chlorobenzoic Acid Derivatives using NMR Spectroscopy. (n.d.). Benchchem.

- The history of the discovery of procaine (novocaine). (2022). Danish Scientific Journal, 56, 26.

- Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. (2019). RSC Publishing.

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). Biomedicines, 11(10), 2686.

- Procaine. (n.d.). In Wikipedia.

- Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. (2023). Medscape.

- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2022). Molecules, 27(19), 6649.

- Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). Chemistry of Heterocyclic Compounds, 57(5), 435–454.

- Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. (n.d.). Scholars Research Library.

- 2-Aminobenzothiazoles in anticancer drug design and discovery. (2022). European Journal of Medicinal Chemistry, 238, 114467.

- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). Molecules, 24(24), 4606.

- What is the mechanism of Aminobenzoic acid? (2024). Patsnap Synapse.

- A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. (2020). Physical Chemistry Chemical Physics, 22(14), 7439–7450.

- Local Anesthetics: Local anesthetics are the drugs which produce insensitivity in a limited area by blocking the generation and conduction of nerve impulses. (2020). YouTube.

- General procedure for the Cu-catalyzed amination of aryl halides. (n.d.). The Royal Society of Chemistry.

- PABA, benzocaine, and other PABA esters in sunscreens and after-sun products. (1990). Photodermatology, photoimmunology & photomedicine, 7(3), 106–108.

- PABA. (n.d.). Campaign for Safe Cosmetics.

Sources

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists. | Semantic Scholar [semanticscholar.org]

- 11. [PDF] Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications | Semantic Scholar [semanticscholar.org]

- 12. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]

- 13. rsc.org [rsc.org]

- 14. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. safecosmetics.org [safecosmetics.org]

- 16. A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Ethyl 3-amino-4-ethoxybenzoate: A Versatile Scaffolding Agent in Contemporary Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-amino-4-ethoxybenzoate, a key building block in modern organic and medicinal chemistry. The document elucidates the synthesis, physicochemical properties, and characteristic reactivity of this compound. Emphasis is placed on its strategic application in the construction of complex heterocyclic systems, particularly quinazolinones, which are of significant interest in drug discovery. Detailed, field-proven experimental protocols are provided to enable researchers to effectively utilize this versatile reagent in their synthetic endeavors. The content is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Substituted Anthranilates

This compound belongs to the class of anthranilic acid esters, which are renowned for their utility as foundational scaffolds in the synthesis of a wide array of biologically active molecules. The strategic placement of the amino, ethoxy, and ethyl ester functionalities on the benzene ring provides a unique combination of reactivity and modifiability. The vicinal amino and ester groups are primed for cyclization reactions, forming the bedrock of many heterocyclic cores, while the ethoxy group at the 4-position offers a point for further derivatization and can significantly influence the physicochemical properties, such as lipophilicity and metabolic stability, of the final compounds. This guide will delve into the specifics of this compound, positioning it as a valuable tool in the arsenal of the synthetic chemist.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₃ | - |

| Molecular Weight | 209.24 g/mol | - |

| CAS Number | 141238-15-5 | [1] |

| Appearance | Off-white to light brown solid | - |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, and dichloromethane | - |

Spectroscopic Characterization (Predicted and Analog-Based):

-

¹H NMR: The spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl ester group. The ethoxy group at the 4-position will also exhibit a characteristic triplet and quartet. The aromatic region will display signals corresponding to the three protons on the benzene ring, with their chemical shifts and coupling constants being influenced by the positions of the three different substituents. The amino group protons will likely appear as a broad singlet.

-

¹³C NMR: The spectrum will feature distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl ester, the two carbons of the ethoxy group, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are diagnostic of the substitution pattern.

Synthesis of this compound: A Proposed Pathway

A robust and scalable synthesis of this compound can be achieved through a two-step sequence involving the synthesis of a nitro precursor followed by its reduction. This strategy is well-precedented in the synthesis of substituted anilines.

Step 1: Synthesis of Ethyl 3-nitro-4-ethoxybenzoate

The synthesis of the nitro precursor, Ethyl 3-nitro-4-ethoxybenzoate, can be efficiently accomplished via a nucleophilic aromatic substitution (SNA) reaction on a readily available starting material, ethyl 4-fluoro-3-nitrobenzoate. The fluorine atom at the 4-position is activated towards nucleophilic displacement by the presence of the electron-withdrawing nitro group in the meta position.

Reaction Scheme:

Caption: Synthesis of the nitro precursor via SNA reaction.

Experimental Protocol:

A detailed protocol for a similar nucleophilic aromatic substitution is described for the synthesis of ethyl 3-nitro-4-(propylamino)benzoate, providing a strong basis for this proposed synthesis.[5]

-

To a stirred solution of ethyl 4-fluoro-3-nitrobenzoate (1.0 eq) in dry ethanol, add sodium ethoxide (1.1 eq) at room temperature under an inert atmosphere.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure Ethyl 3-nitro-4-ethoxybenzoate.

Step 2: Reduction of Ethyl 3-nitro-4-ethoxybenzoate

The reduction of the nitro group to an amine is a classic and reliable transformation in organic synthesis. Several methods are available, with catalytic hydrogenation and reduction using tin(II) chloride being the most common and efficient.

Reaction Scheme:

Caption: Reduction of the nitro group to the target amine.

Experimental Protocol (Catalytic Hydrogenation):

Catalytic hydrogenation is a clean and high-yielding method for nitro group reduction.[6][7]

-

Dissolve Ethyl 3-nitro-4-ethoxybenzoate (1.0 eq) in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and shake or stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain this compound, which can be further purified by recrystallization if necessary.

Alternative Protocol (Tin(II) Chloride Reduction):

Reduction with tin(II) chloride is a classic and effective method, particularly when other reducible functional groups are present that may not be compatible with catalytic hydrogenation.[8][9][10]

-

Dissolve Ethyl 3-nitro-4-ethoxybenzoate (1.0 eq) in ethanol or ethyl acetate.

-

Add tin(II) chloride dihydrate (3-5 eq) to the solution.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Basify the mixture with a concentrated solution of sodium hydroxide or potassium hydroxide until the precipitated tin salts redissolve.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Applications in Organic Synthesis: A Gateway to Quinazolinones

The strategic arrangement of the amino and ester functionalities in this compound makes it an ideal precursor for the synthesis of quinazolin-4-ones, a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][5][11][12]

Proposed Synthesis of a 7-Ethoxy-2-methylquinazolin-4(3H)-one:

A straightforward and efficient synthesis of a 7-ethoxy-2-methylquinazolin-4(3H)-one derivative can be envisioned starting from this compound.

Reaction Workflow:

Caption: Proposed two-step synthesis of a quinazolinone derivative.

Step-by-Step Methodology:

-

Acylation: React this compound with acetyl chloride in the presence of a base such as pyridine or triethylamine in an inert solvent like dichloromethane. This reaction will yield the corresponding acetamido derivative, Ethyl 3-acetamido-4-ethoxybenzoate.

-

Cyclization: The resulting amide is then treated with hydrazine hydrate in a suitable solvent like ethanol and heated to reflux. This will effect a cyclization reaction to form the desired 7-ethoxy-2-methyl-3-aminoquinazolin-4(3H)-one.

This synthetic sequence is well-established for the preparation of a variety of 2,3-disubstituted quinazolin-4(3H)-ones from anthranilic acid derivatives and provides a reliable pathway to novel, potentially bioactive molecules.[3][11][12]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation from readily available starting materials, combined with its inherent reactivity, makes it an attractive scaffold for the construction of complex molecular architectures. The ability to readily form quinazolinone cores, as demonstrated in this guide, highlights its significant potential in the field of medicinal chemistry and drug discovery. The detailed protocols and synthetic strategies outlined herein are intended to empower researchers to fully exploit the synthetic utility of this important intermediate.

References

-

Hassanzadeh, F., Rahmani Khajouei, M., Hakimelahi, G. H., Jafari, E., & Khodarahmi, G. A. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(1), 23–30. [Link]